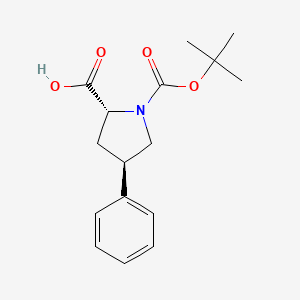

(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Beschreibung

(2R,4R)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 158567-91-0, Molecular Formula: C₁₆H₂₁NO₄, MW: 291.34) is a chiral bicyclic compound widely used as an intermediate in synthesizing pharmaceuticals, notably the direct FXa inhibitor Eribaxaban . Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at N1 and a phenyl substituent at the C4 position. The absolute (2R,4R) configuration is confirmed via X-ray crystallography, showing an envelope conformation in the pyrrolidine ring stabilized by intermolecular O–H···O hydrogen bonds .

Eigenschaften

IUPAC Name |

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQDIQHICLYKH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661568 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158567-91-0 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-phenyl-pyrrolidine-2-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

- CAS Number : 158567-91-0

Biological Activity Overview

Research indicates that (2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as an inhibitor of tropomyosin receptor kinases (Trk), which are involved in cancer progression and neurodegenerative diseases.

-

Inhibition of Tropomyosin Receptor Kinases (Trk) :

- The compound has been shown to selectively inhibit TrkA/B/C kinases, which play crucial roles in cell signaling related to growth and survival in various cancers .

- In vitro studies have demonstrated that the compound can effectively block the phosphorylation of these receptors, thus hindering tumor growth and proliferation.

- Neuroprotective Effects :

Study on Trk Inhibition

A study conducted by Bernard-Gauthier et al. explored the efficacy of various Trk inhibitors, including (2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid. The findings indicated:

- Selectivity : The compound displayed high selectivity for TrkB over other kinases in a panel of 342 tested .

- Potency : It was identified as a potent inhibitor with an IC value in the low nanomolar range.

Neuroprotective Study

In another study focused on neurodegeneration:

- Methodology : The compound was administered to rodent models exhibiting symptoms of neurodegeneration.

- Results : Significant improvements were observed in cognitive function tests, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

Alkyl and Alkoxy Substituents

- (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid (CAS: N/A, C₁₁H₁₉NO₅): Replaces the phenyl group with a methoxy (–OCH₃) substituent. Impact: Reduces steric bulk and introduces hydrogen-bonding capability. Dihedral angles between the carboxyl group and pyrrolidine ring differ (59.5° vs. 120.5° in the phenyl analog), altering crystal packing . Application: Intermediate for Eribaxaban derivatives with modified pharmacokinetics .

(2S,4R)-1-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid (Compound 12 in ):

- Features a methoxypropyl chain at C3.

- Impact : Increased flexibility and hydrophilicity compared to the rigid phenyl group. Likely enhances solubility in polar solvents.

Aromatic and Fluorinated Substituents

- (2S,4R)-1-Boc-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS: 957311-17-0, C₁₈H₂₂F₃NO₄): Substitutes phenyl with a trifluoromethylbenzyl group.

- (2R,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid (CAS: 681128-50-7, C₁₀H₁₆FNO₄): Fluorine atom at C4. Fluorination often improves bioavailability and membrane permeability .

Bulky and Functionalized Substituents

(2S,4R)-1-Boc-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid :

- (2S,4R)-1-Boc-4-benzylpyrrolidine-2-carboxylic acid (CAS: 1229439-64-8, C₁₇H₂₃NO₄): Benzyl (–CH₂C₆H₅) substituent.

Vorbereitungsmethoden

Starting Material Selection and Protection

The patent CN102344399A outlines a method for synthesizing pyrrolidine-2-carboxylic acid isomers using enantiopure oxyproline derivatives. For the (2R,4R) configuration, D-oxyproline serves as the starting material. The sequence begins with esterification of the carboxylic acid group, typically using methanol or ethanol under acidic conditions, followed by Boc (tert-butoxycarbonyl) protection of the amine.

Friedel-Crafts Alkylation and Deprotection

A pivotal step involves Friedel-Crafts alkylation to introduce the phenyl group at the C4 position. Sulfur-based intermediates facilitate this reaction, enabling stereochemical retention. Subsequent hydrolysis of the ester group and acid-mediated deprotection yield the free carboxylic acid. For example, refluxing with hydrochloric acid in 1,4-dioxane for 20 hours achieves quantitative deprotection.

Key Data:

-

Yield : ~40–60% (over three steps)

-

Optical Purity : >99% enantiomeric excess (ee)

-

Conditions :

Palladium-Catalyzed Asymmetric Synthesis

Chiral Ligand-Mediated Coupling

A method described in ChemicalBook (CAS 132622-69-6) employs palladium catalysis with racemic BINAP ligands to control stereochemistry. The reaction couples a Boc-protected pyrrolidine intermediate with aryl halides under inert conditions. For the (2R,4R) isomer, chiral resolution or enantioselective catalysis is critical.

Reaction Optimization

Degassed toluene and sodium tert-butoxide enhance coupling efficiency. Post-reaction purification via preparative HPLC ensures high purity, though yields remain moderate (40%).

Key Data:

-

Catalyst System : Pd₂(dba)₃, BINAP

-

Temperature : Reflux (110°C)

-

Product Characterization :

Multi-Step Protection/Deprotection Strategy

Sequential Functionalization

A synthesis from CAS 336818-78-1 involves three steps:

Hydrogenation and Workup

Hydrogen gas over 10% Pd/C in ethanol selectively reduces intermediates without epimerization. The final Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

Key Data:

Comparative Analysis of Synthetic Routes

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid?

- Methodology : The synthesis typically starts with L-proline derivatives. Key steps include:

- Chiral induction : Use of enantiomerically pure starting materials (e.g., (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid) to ensure stereochemical fidelity .

- Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane under basic conditions (e.g., NaHCO₃) .

- Functionalization : Phenyl group introduction via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .

Q. How is the stereochemistry of this compound verified experimentally?

- X-ray crystallography : Single-crystal analysis confirms absolute configuration. For example, the pyrrolidine ring adopts an envelope conformation, with C3 deviating from the plane .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .

- Optical rotation : Matches literature values for (2R,4R) configuration (e.g., [α]D²⁵ = +15.6° in methanol) .

Q. What are the primary applications in medicinal chemistry?

- Intermediate for FXa inhibitors : Used in synthesizing Eribaxaban, a direct Factor Xa inhibitor with anticoagulant properties .

- Peptide backbone modification : The Boc-protected pyrrolidine enhances metabolic stability and bioavailability in peptide-based therapeutics .

Q. What safety precautions are required when handling this compound?

- Hazard classification : Causes skin/eye irritation (H315/H319) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work in a fume hood .

- First aid : Rinse eyes with water for 15 minutes; wash skin with soap and water. Avoid dust inhalation .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection?

- Key variables :

- Temperature : Maintain ≤278 K to minimize side reactions (e.g., epimerization) .

- Solvent choice : THF or acetonitrile improves Boc group incorporation vs. polar protic solvents .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates reaction rates by 30–40% .

Q. What strategies resolve diastereomer formation during phenyl group installation?

- Stereochemical control :

- Chiral auxiliaries : Use of Evans oxazolidinones directs phenyl addition to the 4R position .

- Catalytic asymmetric synthesis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess .

Q. How do structural modifications (e.g., methoxy vs. phenyl groups) impact biological activity?

- Case study : Replacing 4-methoxy with 4-phenyl in Eribaxaban analogs increases FXa binding affinity (IC₅₀ from 2.1 nM to 0.8 nM) due to enhanced hydrophobic interactions .

- SAR analysis :

| Substituent | FXa IC₅₀ (nM) | LogP |

|---|---|---|

| 4-OCH₃ | 2.1 | 1.8 |

| 4-Ph | 0.8 | 3.2 |

| Data from crystallographic and docking studies . |

Q. What analytical techniques address contradictions in NMR data interpretation?

- Challenge : Overlapping signals for C2 and C4 protons in DMSO-d⁶.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.